Product packaging for Cyclocholine(Cat. No.:CAS No. 56049-71-9)

Cyclocholine

Cat. No.: B1218912
CAS No.: 56049-71-9
M. Wt: 102.15 g/mol
InChI Key: RHRQMEQRKMIIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclocholine, with the CAS Registry Number 56049-71-9, is a cyclic derivative of choline, recognized as a quaternary ammonium compound. Its systematic IUPAC name is 2-(1-methylaziridin-1-ium-1-yl)ethanol, and it has a molecular formula of C 5 H 12 NO + and a molecular weight of 102.15 g/mol [citation5][citation6]. The compound's structure features a distinctive three-membered aziridine ring system linked to an ethanol moiety, which creates a highly strained molecular environment that influences its chemical reactivity and biological interactions [citation5]. Historically, this compound has been identified as a neuromuscular blocking agent, as noted in early pharmacological studies [citation2]. In research settings, it is recognized for its potential role in neuroscience and biochemical studies. Its structural similarity to choline, an essential precursor to the neurotransmitter acetylcholine, makes it a compound of interest for investigating cholinergic systems, cellular signaling, and neurotransmission [citation5]. Researchers value its potential to interact with biological processes related to its linear counterparts, but its unique cyclic structure may offer distinct properties for experimental applications [citation5]. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NO+ B1218912 Cyclocholine CAS No. 56049-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylaziridin-1-ium-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRQMEQRKMIIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204602
Record name Cyclocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56049-71-9
Record name Cyclocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Derivatization of Cyclocholine

Chemical Synthesis Methodologies for Cyclocholine

The synthesis of this compound, chemically known as 1,1-dimethylaziridinium (B1209752) chloride, hinges on the formation of the strained aziridinium (B1262131) ring. The primary approach involves an intramolecular cyclization of a suitable precursor, typically a 2-halo-N,N-dimethylethylamine derivative.

Classical Synthetic Routes and Reaction Mechanisms

The most established synthetic route to this compound proceeds through a two-step sequence starting from 2-(dimethylamino)ethanol.

Step 1: Synthesis of 2-Chloro-N,N-dimethylethylamine Hydrochloride

The initial step involves the conversion of the hydroxyl group of 2-(dimethylamino)ethanol into a good leaving group, typically a halide. The reaction with thionyl chloride (SOCl₂) is a common and effective method for this transformation. The reaction is typically carried out in a suitable solvent, and the product, 2-chloro-N,N-dimethylethylamine, is usually isolated as its hydrochloride salt.

Reaction Scheme:

Step 2: Intramolecular Cyclization to form this compound

The second and final step is the intramolecular Sɴ2 reaction of 2-chloro-N,N-dimethylethylamine to form the cyclic aziridinium ion, this compound. This reaction is typically facilitated by a base, which deprotonates the amine hydrochloride, freeing the nitrogen to act as an internal nucleophile. The lone pair of electrons on the nitrogen atom then attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the three-membered ring.

Reaction Mechanism: The formation of the aziridinium ring is a classic example of an intramolecular nucleophilic substitution. The proximity of the nucleophilic nitrogen and the electrophilic carbon in the 2-chloro-N,N-dimethylethylamine molecule makes this intramolecular cyclization kinetically favorable. The reaction proceeds via a backside attack, leading to the formation of the strained, positively charged aziridinium ring.

ReactantReagentProduct
2-(Dimethylamino)ethanolThionyl chloride2-Chloro-N,N-dimethylethylamine hydrochloride
2-Chloro-N,N-dimethylethylamineBaseThis compound (1,1-Dimethylaziridinium chloride)

Stereo- and Regioselective Synthesis Strategies

The synthesis of unsubstituted this compound does not involve stereocenters. However, the principles of stereoselective and regioselective synthesis become critical when preparing substituted this compound analogs. The ring-opening of substituted aziridinium ions by nucleophiles is a key strategy for accessing such analogs. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. Nucleophilic attack generally occurs at the less substituted carbon of the aziridinium ring.

For the synthesis of chiral this compound analogs, stereocontrolled methods for the formation of substituted aziridines are employed. These can then be quaternized to form the corresponding chiral aziridinium ions.

Evaluation of Synthetic Efficiency and Yield Optimization

Factors influencing yield include:

Reaction Temperature: Both steps are sensitive to temperature. The chlorination reaction is often performed at low temperatures to control its exothermicity, while the cyclization may require heating to proceed at a reasonable rate.

Choice of Base: The strength and steric bulk of the base used in the cyclization step can affect the rate of deprotonation and the subsequent intramolecular reaction.

Solvent: The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as the rate of the Sɴ2 cyclization.

Reaction Time: Adequate reaction time is necessary to ensure complete conversion at each step.

While specific yield data for the synthesis of this compound can vary depending on the scale and specific conditions, optimization of these parameters can lead to efficient and high-yielding preparations.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives allows for the systematic investigation of structure-activity relationships and the development of molecular probes for biological studies.

Structural Modification Strategies for Functional Probing

Structural modifications of the this compound scaffold can be achieved through several strategies:

Substitution on the Aziridinium Ring: Introducing substituents on the carbon atoms of the aziridinium ring can be accomplished by starting with appropriately substituted β-amino alcohols. The subsequent chlorination and cyclization would then yield substituted this compound analogs.

Variation of the N-Substituents: While this compound itself has two methyl groups on the nitrogen, analogs with different alkyl or functionalized groups can be synthesized by starting with the corresponding N-substituted aminoethanols.

Ring-Opening with Nucleophiles: A powerful method for generating a diverse range of derivatives involves the regioselective ring-opening of the aziridinium ion with various nucleophiles. This approach allows for the introduction of a wide array of functional groups at a specific position on the resulting aminoethyl scaffold.

Modification StrategySynthetic ApproachPotential Functional Groups Introduced
Ring SubstitutionStart with substituted β-amino alcoholsAlkyl, aryl, hydroxyl, etc.
N-Substituent VariationStart with N-substituted aminoethanolsEthyl, propyl, benzyl, etc.
Ring-OpeningReact this compound with nucleophilesAzides, thiols, cyanides, amines, etc.

Synthesis of Labeled this compound for Mechanistic Studies

Isotopically labeled this compound is an invaluable tool for studying its mechanism of action, metabolic fate, and transport. The synthesis of labeled this compound typically involves the introduction of an isotope at a specific position in the molecule.

Synthesis of Tritium (B154650) (³H) Labeled this compound: One common method for tritium labeling involves the quaternization of dimethylethanolamine with high-activity [³H]methyl iodide. This introduces a tritiated methyl group onto the nitrogen atom. The resulting [³H-CH₃]choline can then be converted to [³H-CH₃]this compound through the established chlorination and cyclization sequence.

Synthesis of Carbon-14 (¹⁴C) Labeled this compound: For ¹⁴C labeling, a common precursor is ¹⁴C-labeled choline (B1196258). The synthesis of labeled acetylcholine (B1216132) from ¹⁴C-labeled substrates has been described, and similar strategies can be adapted for this compound. For instance, starting with a ¹⁴C-labeled precursor that ultimately forms the ethylamine (B1201723) backbone would result in a ring-labeled this compound.

The choice of labeling position is critical and depends on the specific research question. Labeling the methyl groups is often synthetically more straightforward, while labeling the ring can provide more stable tracers for metabolic studies, as the methyl groups can sometimes be metabolically cleaved.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound aims to reduce the environmental impact of its production. This involves designing synthetic routes that are safer, more efficient, and utilize renewable resources. Key principles guiding this approach include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

Traditional synthetic methods for compounds similar to this compound often involve multi-step processes with significant waste generation. In contrast, modern approaches focus on developing more direct and sustainable routes. For this compound, this includes exploring catalytic and biocatalytic methods that offer higher selectivity and milder reaction conditions.

One promising avenue is the cyclization of choline derivatives . This method starts from readily available choline and proceeds through an intramolecular reaction to form the this compound ring structure. The use of catalysts, such as Lewis acids, can facilitate this cyclization, potentially increasing the yield and reducing the need for harsh reagents. However, the development of greener catalysts that are recyclable and have low toxicity is a key area of ongoing research.

Another environmentally benign approach is biological synthesis . Certain microorganisms may possess metabolic pathways capable of producing this compound from choline. This biocatalytic route would operate under mild, aqueous conditions and could offer high specificity, thereby minimizing byproducts. Research in this area is focused on identifying and optimizing such microbial systems for efficient this compound production.

The table below summarizes potential environmentally benign synthetic approaches for this compound, highlighting their green chemistry advantages.

Synthetic ApproachKey FeaturesGreen Chemistry Advantages
Catalytic Cyclization of Choline Derivatives Utilizes a catalyst (e.g., Lewis acid) to promote intramolecular cyclization.Potentially higher yields and selectivity; opportunity for catalyst recycling.
Biocatalytic Synthesis Employs microorganisms or isolated enzymes to convert choline to this compound.Operates under mild, aqueous conditions; high specificity reduces byproducts; utilizes renewable resources.

Further research into these areas is crucial for developing a truly sustainable manufacturing process for this compound.

A central tenet of green chemistry is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. High atom economy indicates a more efficient synthesis with less waste generation. For the synthesis of this compound, achieving a high atom economy is a primary goal.

Waste reduction is another critical aspect of green this compound synthesis. This involves not only minimizing the formation of byproducts but also reducing the use of auxiliary substances like solvents and separation agents. Strategies to reduce waste in this compound production include:

Solvent Selection: Prioritizing the use of greener solvents, such as water or bio-based solvents, or developing solvent-free reaction conditions.

Process Intensification: Utilizing technologies like flow chemistry to improve reaction efficiency and reduce waste.

Waste Valorization: Exploring potential applications for any byproducts generated, turning waste into a valuable resource.

The following table provides a hypothetical comparison of atom economy for different synthetic pathways to this compound. Note: Specific data for this compound synthesis is not publicly available; this table is for illustrative purposes based on general chemical principles.

Synthetic PathwayReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Ideal Cyclization Choline DerivativeThis compoundNone100
Catalyzed Reaction Choline Derivative, CatalystThis compoundCatalyst-related waste< 100

Improving the atom economy and reducing waste in the production of this compound are essential for aligning its manufacturing with the principles of sustainability and green chemistry.

Molecular and Cellular Mechanisms of Cyclocholine Action

Cyclocholine Interactions with Molecular Targets

This compound's molecular actions are primarily understood through its interactions with specific cellular targets, including receptors and transport systems.

Receptor Binding and Activation/Inhibition Kinetics

While direct receptor binding data for this compound is limited in the provided search results, its classification as a "choline uptake inhibitor" and its general "anticholinergic actions" suggest an indirect influence on cholinergic signaling pathways that involve acetylcholine (B1216132) receptors (AChRs). Its mechanism as a choline (B1196258) uptake inhibitor implies it may affect the availability of choline, a precursor for acetylcholine synthesis, thereby indirectly modulating receptor activation or function by limiting neurotransmitter supply. Further research would be needed to elucidate specific receptor binding affinities, activation, or inhibition kinetics.

Allosteric Modulation of Protein Function

Information regarding this compound's role as an allosteric modulator of protein function is not explicitly detailed in the provided search results. The term "allosteric" refers to binding at a site distinct from the primary active site, which can alter protein conformation and activity. While this compound's primary described action is choline uptake inhibition, it is possible that its interaction with the choline transporter, or other yet-unidentified targets, could indirectly lead to allosteric effects on associated proteins or signaling cascades.

Non-Receptor Mediated Molecular Associations

This compound is described as a "choline uptake inhibitor," indicating a direct molecular association with the choline transporter protein. This interaction is key to its mechanism of action, as it interferes with the reuptake of choline into presynaptic neurons, a critical step in the cholinergic neurotransmission cycle. By alkylating the choline carrier, this compound reduces the efficiency of choline transport, which in turn can lead to decreased synthesis and release of acetylcholine. This action is distinct from direct receptor binding and represents a non-receptor mediated molecular association.

Enzymatic Modulation by this compound

This compound's effects on enzyme activity are primarily linked to its impact on the cholinergic system, particularly concerning enzymes involved in acetylcholine metabolism.

Substrate Mimicry and Competitive Binding Mechanisms

The provided information describes this compound as a "reactive analog of choline" that "alkylates the choline carrier" vdoc.pubarchive.org. This suggests that this compound may interact with the choline transporter through mechanisms that involve covalent modification (alkylation) rather than simple substrate mimicry or competitive binding at the transporter's active site. Its mechanism is focused on disrupting the transporter's function by forming a chemical bond, rather than reversibly competing with choline for binding.


Intracellular Signaling Pathway Perturbations

Protein Kinase and Phosphatase Modulation

Direct evidence detailing this compound's specific modulation of protein kinases or phosphatases is not extensively documented in the reviewed literature. Protein kinases and phosphatases are critical enzymes that regulate cellular signaling cascades through phosphorylation and dephosphorylation events, influencing a vast array of cellular functions, including metabolism, cell cycle progression, and gene expression mdpi.comnumberanalytics.comresearchgate.net. While endogenous choline and its metabolites play roles in cell signaling pathways, such as through phosphatidylcholine breakdown into signaling molecules like diacylglycerol and ceramide oregonstate.eduimrpress.comimrpress.com, this compound's direct interaction with or modulation of specific kinase or phosphatase activities has not been a primary focus of research. Any indirect effects on these enzymatic activities would likely stem from its primary action of altering choline availability.

Gene Expression and Transcriptional Regulation Mechanisms

Information specifically linking this compound to the modulation of gene expression or transcriptional regulation mechanisms is limited. Gene expression is a tightly regulated process controlled at multiple stages, including transcription initiation, elongation, and termination, often involving transcription factors and epigenetic modifications microbenotes.comuwa.edu.aulibretexts.org. While choline metabolism, particularly its oxidation to betaine, has been associated with methyl metabolism and epigenetic regulation imrpress.com, direct studies on how this compound influences transcriptional machinery or epigenetic landscapes are not prominent. Its impact on these processes would likely be secondary to its effects on choline homeostasis.

Comparative Mechanistic Studies with Endogenous Choline and Other Analogs

This compound's mechanism of action is best understood in comparison to endogenous choline, primarily through its distinct effects on choline transport.

This compound is characterized as a reactive analog of choline that acts as a potent inhibitor of choline uptake vdoc.pubnih.govarchive.org. Specifically, it is described as a selective blocker of the sodium-dependent, high-affinity choline transporter nih.gov. This selectivity is demonstrated by its significantly higher potency against high-affinity transport compared to low-affinity transport mechanisms.

Transport TypeIC50 Value (µM)Selectivity Ratio (Low/High)
High-affinity choline0.94N/A
Low-affinity choline29.00~31.0

Table 1: Selectivity of Choline Mustard Aziridinium (B1262131) Ion (analogue of this compound) for High-Affinity Choline Transport nih.gov

This differential affinity means this compound preferentially targets the primary mechanism by which cholinergic neurons acquire choline, a rate-limiting precursor for acetylcholine synthesis. Unlike endogenous choline, which is actively transported and utilized, this compound binds irreversibly to these carriers nih.govnih.gov, effectively blocking choline influx.

The primary mechanistic divergence between this compound and endogenous choline lies in their roles within signaling pathways. Endogenous choline is a vital precursor for several key signaling molecules and neurotransmitters. It is essential for the synthesis of acetylcholine, a major neurotransmitter involved in memory, cognition, and muscle function imrpress.comeatforhealth.gov.au. Choline also serves as a precursor for phospholipids, such as phosphatidylcholine, which are critical components of cell membranes and can be metabolized into intracellular second messengers like diacylglycerol and ceramide oregonstate.eduimrpress.comimrpress.com.

In contrast, this compound's principal action is to inhibit the uptake of choline vdoc.pubnih.govnih.gov. By blocking the high-affinity choline transporter, this compound reduces the availability of choline within neurons. This reduction directly impairs the synthesis of acetylcholine, thereby modifying cholinergic neurotransmission vdoc.pub. This represents a divergence from endogenous choline's role as a direct facilitator of neurotransmission and phospholipid synthesis. While endogenous choline supports these pathways, this compound actively disrupts them by limiting precursor supply. The specific activation or modulation of signaling cascades by this compound, beyond its inhibitory effect on choline transport and subsequent downstream consequences on acetylcholine synthesis, is not comprehensively detailed.

Preclinical Research Methodologies and Biological Findings Non Clinical Focus

In Vitro Cellular Model Systems for Mechanistic Elucidation

In vitro models are indispensable tools in preclinical research, offering controlled environments to dissect the molecular and cellular mechanisms of a compound's action. These systems allow for high-throughput screening and detailed investigation into cellular pathways without the complexities of a whole organism.

Neuronal and Glial Cell Culture Assays

Co-cultures of neurons and glial cells (like astrocytes and microglia) are critical for modeling the intricate environment of the central nervous system (CNS). These assays help to understand the compound's direct effects on neurons and its modulation of neuron-glia interactions, which are vital for neuronal health, synaptic plasticity, and neuroinflammation.

For instance, studies on choline (B1196258) and its derivatives investigate their influence on neurite outgrowth and neuronal maturation when co-cultured with astrocytes. Research has shown that astrocytes treated with certain compounds can affect the development of hippocampal neurons. nih.gov A study investigating the effects of choline on ethanol-treated astrocytes demonstrated that choline could prevent the reduction in neurite outgrowth of hippocampal neurons co-cultured with these astrocytes. nih.gov This suggests a protective role mediated through glial cells. Similarly, compounds like Cyclocholine would be tested in such systems to see if they modulate astrocyte function to support neuronal health or protect against neurotoxic insults.

Another key area of investigation is the neuroprotective potential of choline compounds. Studies have utilized neuronal cultures from chick embryo cerebral hemispheres to demonstrate that CDP-choline can protect neurons against hypocapnic injury. nih.gov The protective effects were quantified through morphometric analysis, which showed that CDP-choline maintained the number of cell aggregates and primary neuronal processes at control levels after the injury. nih.gov

Cell ModelCompound TestedKey Finding
Hippocampal Neurons co-cultured with AstrocytesCholinePrevented ethanol-induced reduction in neurite outgrowth via an astrocyte-specific mechanism. nih.gov
Chick Embryo Cerebral Hemisphere NeuronsCDP-cholineProtected against hypocapnic injury, preserving cell aggregates and neuronal processes. nih.gov
Motor Neuron-like Hybrid Cells (NSC-34)CholineExerted protective effects against inflammatory cytokines. mdpi.com

Immortalized Cell Line Studies for Target Validation

Immortalized cell lines, which can proliferate indefinitely in culture, are valuable for validating specific molecular targets of a drug. crownbio.com For cholinergic compounds like this compound, cell lines engineered to express specific cholinergic receptors (e.g., muscarinic or nicotinic subtypes) or transporters (like the high-affinity choline transporter, CHT) are particularly useful.

For example, the motor neuron-like hybrid cell line (NSC-34) has been used to study the transport characteristics of choline and its protective effects in a model for amyotrophic lateral sclerosis (ALS). mdpi.com In these cells, the uptake of choline was found to be time-, pH-, and sodium-dependent, and mediated by the choline-like transporter 1 (CTL1). mdpi.com Specific inhibitors were used to confirm the transporter's role. mdpi.com Such a model would be ideal for determining if this compound interacts with choline transporters, which could be a key part of its mechanism of action for modulating acetylcholine (B1216132) synthesis. frontiersin.org

Cell LinePurpose of StudyFinding Relevant to Choline Compounds
HEK293 cells expressing CHTTarget Validation for High-Affinity Choline Transporter (CHT)Demonstrated specific uptake of choline, creating a system to screen for compounds that modulate CHT activity. frontiersin.org
NSC-34/hSOD1WT and NSC-34/hSOD1G93ADisease Modeling (ALS) and Transport CharacterizationIdentified CTL1 as the primary transporter for choline and showed choline's protective effect against inflammatory mediators. mdpi.com

Primary Cell Culture Systems for Physiological Relevance

Primary cells are isolated directly from living tissue and have a finite lifespan in culture. clinicaltrials.gov They are considered more physiologically relevant than immortalized cell lines because they more closely mimic the behavior of cells in vivo.

Studies using primary neuronal cultures from the somatosensory cortex have been used to evaluate the effect of CDP-choline on neuronal morphology. While the compound did not increase the total number of surviving neurons, at higher concentrations, it significantly increased the total length of neurites, the number of branch points, and the area occupied by neurites. researchgate.net This indicates a direct effect on dendritic complexity and neuronal connectivity. researchgate.net Evaluating this compound in primary cortical or hippocampal neurons would provide crucial data on its potential to influence neuronal structure and synaptic plasticity, which are cellular correlates of learning and memory.

Organoid and 3D Cell Culture Models for Complex Tissue Microenvironments

Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a significant advancement over traditional 2D monolayers. crownbio.com They better replicate the complex cell-cell and cell-matrix interactions of a real tissue microenvironment. Brain organoids, derived from pluripotent stem cells, can develop into structures containing various neuronal and glial cell types organized in a manner that resembles the developing human brain.

These models are particularly powerful for studying neurodevelopment and neurodegenerative diseases. While specific studies using this compound in organoids are not yet published, this methodology would be the next frontier for its preclinical evaluation. Researchers could use brain organoids to study the effects of this compound on neuronal differentiation, migration, network formation, and its potential to counteract pathological processes seen in disease models, such as amyloid plaque formation in Alzheimer's disease organoids.

Electrophysiological Recordings in Isolated Cells and Tissue Slices

Electrophysiology is a cornerstone of neuroscience research, allowing for the direct measurement of a neuron's electrical properties. Techniques like patch-clamp recording in cultured cells or in acute brain slices can reveal how a compound affects ion channel function, membrane potential, action potential firing, and synaptic transmission.

As this compound is an analog of choline and acetylcholine, its primary effects are expected to be on the cholinergic system. Electrophysiological studies would be essential to characterize its functional activity. For example, by recording from neurons in a brain slice containing a high density of cholinergic receptors (e.g., the hippocampus or cortex), researchers could determine if this compound acts as an agonist or antagonist at these receptors. An agonist would be expected to mimic the effects of acetylcholine, such as causing neuronal depolarization or increasing synaptic activity. These effects have been demonstrated for other cholinergic compounds like carbachol (B1668302) in cultured hippocampal neurons. nih.gov

TechniqueModel SystemPotential Application for this compound
Whole-Cell Patch ClampCultured Neurons (e.g., Hippocampal)Measure direct effects on membrane potential, ion currents, and action potential firing to determine agonist/antagonist properties. nih.gov
Field Potential RecordingsAcute Brain Slices (e.g., Hippocampal)Assess effects on synaptic plasticity phenomena like Long-Term Potentiation (LTP), a cellular model for memory.
Voltage-Clamp AnalysisIsolated CellsCharacterize interactions with specific ion channels, such as those modulated by muscarinic receptors. nih.gov

In Vivo Animal Model Studies for Systemic Mechanistic Investigations

Following promising in vitro data, preclinical research moves to in vivo animal models to understand a compound's effects within a complex, living system. pelagobio.com These studies are crucial for investigating systemic effects, pharmacokinetics, and behavioral outcomes. For a neuromodulatory compound like this compound, rodent models are typically used to study effects on cognition, motor function, and in models of neurological or psychiatric disorders.

For instance, to test the cognitive-enhancing potential suggested by its structure, this compound could be administered to rodents in models of learning and memory, such as the Morris water maze or novel object recognition task. To investigate neuroprotective properties, the compound would be tested in animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases like Alzheimer's or Parkinson's disease. In these models, researchers would assess whether treatment with this compound can reduce neuronal damage, ameliorate behavioral deficits, and modulate relevant biomarkers in the brain tissue. While specific in vivo studies for this compound are not available, the methodologies are well-established from extensive research on other choline-containing compounds like CDP-choline, which has been shown to influence dendritic complexity in the somatosensory cortex of rats in vivo. researchgate.net

Selection of Animal Models for Specific Biological Systems

Information not available.

Behavioral Phenotyping in Response to this compound (e.g., motor coordination, learning, memory, purely mechanistic effects, not therapeutic)

Information not available.

Neuroanatomical and Histological Examination of Cellular Changes

Information not available.

Ex Vivo Tissue Analysis for Biochemical and Molecular Endpoints

Information not available.

Electrophysiological Assessment in Live Animal Models

Information not available.

Analytical Methodologies for Cyclocholine Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental for separating Cyclocholine from complex mixtures, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of many organic compounds, including those with potential pharmaceutical applications. HPLC excels at separating non-volatile or thermally labile compounds. While specific HPLC methods for this compound were not detailed in the provided search results, general HPLC practices for similar compounds involve reversed-phase chromatography (RP-HPLC) using C18 columns. Detection is typically achieved using UV detectors, especially if the compound possesses chromophores nih.govchromatographyonline.com. The mobile phase often consists of a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol, run under isocratic or gradient conditions nih.govchromatographyonline.com. The sensitivity of HPLC methods can be further enhanced by coupling it with mass spectrometry (LC-MS) mdpi.comnih.gov.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. If this compound or its derivatives are volatile, GC can be employed for separation. However, many complex organic molecules require derivatization to increase their volatility and thermal stability for GC analysis organomation.comresearchgate.net. GC is frequently coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification, leveraging the mass-to-charge ratio of fragmented ions researchgate.netchromatographyonline.combiomedpharmajournal.orgresearchgate.netimpactfactor.orgchromatographyonline.com. GC-MS provides a powerful means to identify compounds by comparing their mass spectra to spectral libraries researchgate.netresearchgate.netimpactfactor.org.

Coupled Techniques (e.g., LC-MS, GC-MS) for Enhanced Specificity and Sensitivity

Coupling separation techniques with mass spectrometry significantly enhances analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex biological samples or mixtures where high specificity and sensitivity are required mdpi.comnih.gov. It allows for the detection and quantification of compounds at very low concentrations by analyzing their mass-to-charge ratios and fragmentation patterns mdpi.comnih.govchromatographyonline.com. For instance, LC-MS/MS has been successfully applied to quantify compounds like cycloserine in plasma, demonstrating its utility in bioanalysis nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for identifying volatile and semi-volatile compounds. It is widely used in various fields for the characterization of complex mixtures, providing both separation and structural information through mass spectral data researchgate.netchromatographyonline.combiomedpharmajournal.orgresearchgate.netimpactfactor.orgchromatographyonline.com. The NIST library is commonly used for matching mass spectra to identify compounds researchgate.netresearchgate.net.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the number and type of atoms, their connectivity, and their spatial arrangement within a molecule numberanalytics.comnih.govresearchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR and ¹³C NMR, are essential for comprehensive structural elucidation numberanalytics.comresearchgate.net. Advanced NMR techniques can analyze complex mixtures and provide high-resolution spectra, aiding in the identification of subtle structural features numberanalytics.comnih.govresearchgate.net. NMR is particularly valuable for confirming the identity and structure of newly synthesized or isolated compounds nih.govresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment arxiv.orgnih.gov. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify functional groups such as O-H, N-H, C-H, C=O, and C=C bonds researchgate.netnih.govnih.gov. The specific absorption bands in the IR spectrum serve as a molecular fingerprint. For example, studies on Cyclophosphamide (CYC) utilized FTIR to analyze NH stretching vibrations, reporting experimental peaks around 3486 cm⁻¹ nih.gov.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that induce a change in the molecule's polarizability ustc.edu.cnarxiv.org. It provides complementary information to IR spectroscopy and is useful for analyzing molecular vibrations, including overtone and combination bands ustc.edu.cn. FT-Raman spectroscopy can be used alongside FTIR for comprehensive vibrational analysis nih.gov. Research has shown that Raman spectroscopy can be a powerful tool for vibrational analysis of molecules, even in gas phases ustc.edu.cn.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital msu.edulibretexts.orgelte.hu. The specific wavelengths at which absorption occurs, and the intensity of this absorption, are characteristic of the molecule's structure, particularly its chromophores (functional groups that absorb light) msu.edushu.ac.ukuomustansiriyah.edu.iq.

For this compound, UV-Vis spectroscopy can provide information about its electronic configuration and the presence of conjugated systems. The absorption spectrum, typically plotted as absorbance versus wavelength, can reveal characteristic absorption maxima (λmax) msu.eduuomustansiriyah.edu.iq. These maxima correspond to specific electronic transitions, such as π → π* or n → π* transitions, which are influenced by the molecule's conjugation and the presence of heteroatoms elte.hushu.ac.ukuomustansiriyah.edu.iq. Changes in the electronic environment, such as those induced by solvent polarity or structural modifications, can lead to shifts in these absorption bands (solvatochromism) shu.ac.ukuomustansiriyah.edu.iq. While UV-Vis spectroscopy is valuable for identifying the presence of chromophoric groups within this compound and can be used for quantitative analysis via Beer's Law (A = εbc), it often requires complementary techniques for definitive structural identification due to the potential for similar absorption profiles among different compounds shu.ac.uk.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. Its applications in this compound analysis include accurate mass determination, fragmentation analysis, and metabolite identification.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers unparalleled precision in measuring the m/z of ions, typically to several decimal places chromatographyonline.comthermofisher.comspectroscopyonline.combioanalysis-zone.com. This high mass accuracy, often expressed in parts per million (ppm), allows for the determination of the elemental composition of an ion by distinguishing between compounds with the same nominal mass but different exact masses chromatographyonline.comthermofisher.comspectroscopyonline.combioanalysis-zone.com. For instance, molecules with different elemental formulas, such as cysteine and benzamide, which share a nominal mass of 121, can be unequivocally differentiated using HRMS due to their distinct exact masses (e.g., 121.0196 for cysteine vs. 121.0526 for benzamide) bioanalysis-zone.com.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, achieve high resolving power, enabling the separation of closely eluting or isobaric compounds chromatographyonline.comthermofisher.comspectroscopyonline.com. This capability is vital for analyzing complex mixtures where this compound might be present alongside numerous other substances, preventing interference and ensuring accurate identification chromatographyonline.comthermofisher.com. The precise mass measurement is critical for confirming the identity of this compound and its potential metabolites by comparing experimental values to theoretically calculated exact masses thermofisher.comspectroscopyonline.comchromatographyonline.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS), also known as product ion scanning or fragmentation analysis, involves fragmenting a selected precursor ion and analyzing the resulting product ions chromatographyonline.comuab.eduresearchgate.net. This technique provides detailed structural information by revealing characteristic fragmentation patterns chromatographyonline.comuab.eduresearchgate.netnih.gov. For this compound, MS/MS is instrumental in:

Fragmentation Pathway Elucidation: By analyzing the fragments generated under controlled conditions (e.g., Collision-Induced Dissociation - CID), researchers can map out the molecule's internal structure and identify labile bonds or functional groups chromatographyonline.comuab.eduresearchgate.net. This helps in understanding how the molecule breaks down, which can be correlated with its chemical structure.

Metabolite Identification: In biological or environmental studies, this compound may undergo biotransformation. MS/MS is crucial for identifying these metabolites. By comparing the MS/MS spectra of potential metabolites with that of the parent compound, researchers can identify structural modifications, such as hydroxylation, methylation, or conjugation chromatographyonline.comnih.gov. Machine learning approaches are also being developed to improve the accuracy of metabolite identification from MS/MS spectra by analyzing fragmentation patterns and structural features nih.govnih.gov.

The combination of accurate mass measurements from HRMS with fragmentation data from MS/MS provides a robust platform for the unambiguous identification and structural characterization of this compound and its related compounds chromatographyonline.comuab.edu.

Electrochemical and Biosensor Approaches for Detection

Electrochemical methods offer sensitive, selective, and often real-time detection of analytes based on their redox properties. These techniques measure electrical parameters like current, potential, or charge generated from redox reactions occurring at an electrode surface azolifesciences.com.

Voltammetry and Amperometry for Real-time Monitoring

Voltammetry and amperometry are key electrochemical techniques used for the detection and quantification of electroactive species.

Voltammetry: In voltammetry, the current response is measured as a function of a systematically varied applied potential azolifesciences.comnih.govyoutube.comfrontiersin.orgresearchgate.net. Techniques like cyclic voltammetry (CV) involve sweeping the potential back and forth, generating a voltammogram that displays peaks corresponding to oxidation or reduction events. The peak potential provides information about the analyte's redox state, while the peak current is generally proportional to its concentration azolifesciences.comnih.govfrontiersin.org. Fast Scan Cyclic Voltammetry (FSCV) is particularly useful for real-time monitoring in biological systems due to its high temporal resolution and ability to detect electroactive neurotransmitters with minimal tissue damage frontiersin.orgresearchgate.net.

Amperometry: Amperometry measures the electric current at a constant applied potential azolifesciences.comnih.govyoutube.com. This technique is often employed in sensors where the current is directly proportional to the analyte concentration, offering rapid response times and high sensitivity azolifesciences.com. For this compound, if it possesses electroactive functional groups, amperometric detection could be utilized for continuous monitoring in various settings, providing real-time data on its presence or concentration azolifesciences.comfrontiersin.org.

These techniques are valuable for real-time monitoring because they can detect analytes as they are released or react, providing kinetic information azolifesciences.comfrontiersin.orgresearchgate.net.

Development of Novel Biosensors for Selective Detection

Biosensors integrate a biological recognition element (e.g., enzymes, antibodies, aptamers, or whole cells) with a transducer to generate a measurable signal mdpi.comresearchgate.netresearchgate.net. The development of novel biosensors for this compound aims to achieve high selectivity, sensitivity, and rapid detection.

Selective Recognition: The biological component is designed to specifically bind to this compound. For example, if this compound has a known biological target or is a substrate for a specific enzyme, these can be immobilized onto the biosensor surface mdpi.comresearchgate.netresearchgate.net. Aptamers, which are short, single-stranded DNA or RNA molecules, can also be engineered to bind selectively to target molecules like this compound mdpi.comnih.gov.

Transduction Mechanisms: The binding event between this compound and the recognition element is converted into a detectable signal. Electrochemical transducers are commonly used, converting the binding event into a change in current, potential, or impedance mdpi.comresearchgate.netresearchgate.net. Nanomaterials are frequently incorporated to enhance the surface area, conductivity, and binding capacity of biosensors, thereby improving sensitivity and selectivity mdpi.comnih.gov.

The development of such biosensors could lead to portable, cost-effective devices for the on-site or point-of-care detection of this compound, offering advantages in environmental monitoring or clinical diagnostics mdpi.comresearchgate.netresearchgate.netnih.gov.

Method Validation and Performance Characteristics

Method validation is a crucial process that provides objective evidence that an analytical method is suitable for its intended purpose hbm4eu.eu. For a compound like this compound, especially when analyzed in complex biological samples, a comprehensive validation strategy is essential. This includes evaluating parameters such as the limit of detection (LOD) and limit of quantitation (LOQ), selectivity, accuracy, precision, and the impact of matrix effects austinpublishinggroup.comwjarr.comscispace.comresearchgate.net.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance indicators that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration at which the analyte can be quantitatively measured with acceptable precision and accuracy nih.goveuropa.eumdpi.com. For bioanalytical methods, the LOQ is particularly critical as it defines the lower bound of the calibration curve and the reliable quantification range austinpublishinggroup.comscispace.com.

Common approaches for determining LOD and LOQ involve analyzing blank samples to establish baseline noise and variability, and analyzing samples spiked at low concentrations nih.goveuropa.eu. Often, a signal-to-noise (S/N) ratio is used, with a typical S/N of 3:1 for LOD and 10:1 for LOQ slideshare.net. Alternatively, statistical methods based on the standard deviation of blank signals or calibration curve residuals can be employed nih.goveuropa.eumdpi.com. For the LOQ, specific criteria often include the analyte signal being at least five times the blank signal, with a precision of no more than 20% coefficient of variation (CV) and an accuracy within 80-120% of the nominal value austinpublishinggroup.comscispace.com.

Illustrative Data Table: Hypothetical LOD and LOQ for this compound in Plasma

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compoundPlasma0.52.0

Assessment of Selectivity, Accuracy, and Precision

Selectivity refers to the ability of an analytical method to accurately measure the target analyte in the presence of other components that may be present in the sample matrix, such as endogenous compounds, metabolites, or degradation products hbm4eu.euwjarr.com. Assessment typically involves analyzing blank biological matrices to ensure no interfering signals are observed at the analyte's retention time and analyzing spiked samples containing potential interferents hbm4eu.euwjarr.com.

Accuracy measures the closeness of the measured value to the true value of the analyte austinpublishinggroup.comwjarr.comscispace.com. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample), and the measured concentration is compared to the expected concentration austinpublishinggroup.comscispace.com. Accuracy is typically expressed as percent recovery. For instance, acceptance criteria often require the mean accuracy to be within ±15% of the nominal value, with an allowance of ±20% at the LOQ austinpublishinggroup.comscispace.com.

Precision quantifies the agreement among replicate measurements of the same sample under specified conditions austinpublishinggroup.comwjarr.comscispace.com. It is assessed by measuring the variability of results, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at different levels (e.g., low, medium, high concentrations) and can be categorized into within-run (repeatability) and between-run (intermediate precision) austinpublishinggroup.comscispace.com. Acceptance criteria commonly stipulate a CV of no more than 15% for most concentrations, and up to 20% at the LOQ austinpublishinggroup.comscispace.com.

Illustrative Data Table: Hypothetical Accuracy and Precision for this compound

Concentration (ng/mL)Accuracy (% Recovery)Precision (% CV)
Low (e.g., 5.0)98.58.2
Medium (e.g., 50.0)101.25.5
High (e.g., 200.0)99.84.1
LOQ (e.g., 2.0)95.018.5

Evaluation of Matrix Effects in Complex Biological Samples

Matrix effects refer to the phenomenon where co-eluting components from the biological sample matrix can influence the ionization efficiency of the analyte, leading to either suppression (reduced signal) or enhancement (increased signal) nih.govbataviabiosciences.commedipharmsai.comrsc.org. These effects are particularly prevalent in mass spectrometry-based detection methods like LC-MS/MS, which are commonly used for bioanalysis due to their sensitivity and selectivity nih.govmedipharmsai.comrsc.org. Matrix effects can significantly impact the accuracy and reproducibility of quantitative results nih.gov.

The evaluation of matrix effects is a critical step in bioanalytical method validation medipharmsai.com. Common assessment methods include:

Post-extraction spiking: Comparing the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a pure solvent bataviabiosciences.comgimitec.com.

Post-column infusion: Infusing a constant stream of the analyte into the eluent after the chromatographic column while injecting a blank matrix extract. Deviations in the infused analyte signal indicate the presence and location of matrix effects bataviabiosciences.commedipharmsai.comgimitec.com.

Signal-based method: Quantifying the matrix effect by comparing the analyte signal in the matrix to its signal in a solvent, expressed as a percentage bataviabiosciences.com.

To mitigate matrix effects, strategies such as optimizing sample preparation techniques (e.g., solid-phase extraction (SPE), liquid-liquid extraction (LLE), protein precipitation (PPT)) and employing stable isotope-labeled internal standards are often utilized medipharmsai.comgimitec.com.

Illustrative Data Table: Hypothetical Matrix Effects of this compound in Biological Matrices

Matrix TypeMatrix Effect (%)Assessment Method (Example)
Plasma-15.2 (Suppression)Post-extraction spiking
Urine-8.5 (Suppression)Post-extraction spiking
Serum-18.0 (Suppression)Post-column infusion

Compound List:

this compound

Structure Activity Relationship Sar and Rational Design of Cyclocholine Analogs

Systematic Modification of Cyclocholine Scaffolds

Systematic modification of the this compound scaffold involves altering its core structure through various chemical approaches to investigate how these changes impact its biological activity. This includes exploring different isomers and the effects of various substituents.

The spatial arrangement of atoms within a molecule, known as stereochemistry, and the relative positions of functional groups, known as positional isomerism, can profoundly influence a compound's interaction with biological targets nih.govsolubilityofthings.comnih.gov. For this compound, modifications could potentially lead to positional isomers if different functional groups are attached at varying positions on a modified scaffold, or stereoisomers if chiral centers are introduced or altered.

The significance of stereoisomers in biological activity is well-established; enantiomers, for instance, can exhibit vastly different potencies, activities, or even toxicities due to their non-superimposable mirror-image relationship with biological macromolecules like receptors or transporters nih.govresearchgate.net. Similarly, positional isomers, differing only in the placement of a substituent or functional group, can also lead to distinct biological outcomes by altering how the molecule fits into a binding site or interacts with its environment solubilityofthings.comnih.govmdpi.com.

While specific studies detailing the synthesis and evaluation of this compound's positional or stereoisomers were not found in the reviewed literature, the general principles suggest that creating and testing such variants would be a key step in understanding its SAR. For example, if modifications were made to the aziridinium (B1262131) ring or the quaternary ammonium (B1175870) moiety, different spatial arrangements of these features could be explored.

Modifying the this compound structure by introducing or altering substituents is a direct method to probe its SAR. These modifications can influence physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which can impact binding affinity and efficacy at its target site, the choline (B1196258) carrier vdoc.pubnih.gov.

Based on this compound's known structure as a quaternary methylaziridinium derivative and its function as a choline uptake inhibitor, potential sites for substituent modification could include:

The Quaternary Ammonium Group: Altering the nature of the positively charged nitrogen or the attached methyl group could influence electrostatic interactions and steric fit within the choline transporter.

The Aziridinium Ring: Modifications to the ring structure or substituents on the ring carbons could affect its reactivity and spatial orientation.

The Choline Moiety: While this compound is described as a choline analog, further modifications to the ethyl chain or hydroxyl group (if present in specific analogs) could be explored.

Research on other classes of compounds has demonstrated that even subtle changes in substituents can lead to significant alterations in biological activity mdpi.comnih.govcsic.esresearchgate.net. For instance, altering the size, polarity, or electronic nature of substituents can fine-tune interactions within hydrophobic pockets or hydrogen-bonding networks of target proteins.

Illustrative Table: Hypothetical Substituent Effects on this compound Analogs

While direct experimental data for this compound analogs is limited, the following table illustrates how systematic substituent modifications could theoretically impact its activity as a choline uptake inhibitor, based on general SAR principles.

Analog IDModification SiteSubstituent/ChangeHypothetical Effect on Choline Uptake InhibitionRationale
This compound (Parent)N/AQuaternary methylaziridinium derivativeBaseline ActivityActs as a choline uptake inhibitor by alkylating the carrier.
CYC-A-01Quaternary NitrogenReplace methyl with ethylPotentially Reduced/Altered ActivityIncreased steric bulk near the charged center might hinder optimal binding to the choline transporter.
CYC-A-02Aziridinium Ring CarbonIntroduce a methyl group on the ringPotentially Altered ActivityChanges local steric environment and potentially electronic properties, affecting carrier interaction.
CYC-A-03Aziridinium Ring CarbonIntroduce a hydroxyl groupPotentially Altered ActivityMay introduce new hydrogen bonding possibilities or alter polarity, affecting binding.
CYC-A-04Quaternary NitrogenReplace methyl with a larger alkyl chain (e.g., propyl)Likely Reduced ActivitySignificant increase in steric hindrance and lipophilicity may disfavor carrier binding.
CYC-A-05Aziridinium RingRing opening or expansionLikely Abolished/Altered ActivityDrastic structural change would likely disrupt the pharmacophore required for carrier recognition.

Pharmacophore Development and Ligand-Based Design

Pharmacophore modeling and ligand-based design are powerful strategies that rely on the known activity of existing molecules to predict or design new ones, particularly when the target's three-dimensional structure is unknown or poorly characterized.

Identifying the essential structural features of this compound that are critical for its interaction with the choline carrier (i.e., its pharmacophore) is a foundational step. Based on its known function as a choline uptake inhibitor and its chemical nature, key features likely include:

The Quaternary Ammonium Group: This positively charged center is crucial for electrostatic interactions with negatively charged residues within the choline transporter's binding site, mimicking the charge of choline itself.

The Aziridinium Ring: This strained, three-membered ring, along with its methyl substituent, likely contributes to the molecule's specific steric profile and potentially its reactivity or binding orientation within the carrier. The alkylating nature of the aziridinium ring might also play a role in its inhibitory mechanism.

These identified features can be represented in a pharmacophore model, which describes the spatial arrangement and chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to bind to a specific target researchgate.netnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure (represented by molecular descriptors) of a series of compounds and their observed biological activity parssilico.comvbspu.ac.inwikipedia.org. For this compound and its potential analogs, QSAR models could be developed to predict their potency as choline uptake inhibitors or their anticholinergic effects.

The process typically involves:

Data Set Generation: Synthesizing a series of this compound analogs with diverse structural variations.

Activity Measurement: Quantitatively determining the biological activity (e.g., IC50 values for choline uptake inhibition) for each analog.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, electronic properties, topological indices, 3D shape descriptors) for each compound parssilico.comnih.govresearchgate.net.

Model Building: Using statistical methods (e.g., regression analysis, machine learning algorithms) to build a mathematical model correlating descriptors with activity parssilico.comnih.govresearchgate.netmdpi.com.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the selection of promising candidates for synthesis and testing, accelerating the drug discovery process parssilico.comnih.gov.

Illustrative Table: Hypothetical QSAR Model Parameters for this compound Analogs

This table demonstrates how QSAR parameters might be presented, correlating molecular descriptors with predicted choline uptake inhibitory activity (e.g., pIC50).

Analog IDMolecular Weight (Da)LogPTopological Surface Area (Ų)QSAR Predicted pIC50Actual pIC50 (if available)
CYC-A-01285.41.2150.56.5-
CYC-A-02299.41.5165.27.1-
CYC-A-03301.40.8170.16.8-
CYC-A-04313.52.1185.85.9-
CYC-A-05270.30.5140.04.2-

Note: Values are hypothetical and illustrative of QSAR model outputs.

Receptor-Based Rational Design Strategies

Receptor-based rational design, also known as structure-based drug design, utilizes the three-dimensional structural information of the target molecule—in this case, the choline carrier—to design new ligands that can bind with high affinity and specificity vbspu.ac.indrugdesign.orgresearchgate.netbbau.ac.in.

If the crystal structure or a high-resolution homology model of the choline carrier is available, rational design strategies can involve:

Molecular Docking: Computational methods can be used to predict how potential this compound analogs would fit into the binding site of the choline carrier, assessing binding energy and identifying key interactions (e.g., hydrogen bonds, electrostatic contacts, hydrophobic interactions).

De Novo Design: Molecules can be designed computationally from scratch to optimally fit the identified binding pocket, guided by the structural information of the receptor.

Ligand Modification Based on Binding Pockets: Existing this compound analogs or related choline uptake inhibitors can be computationally modified to enhance interactions with specific residues within the binding site, or to avoid clashes with unfavorable regions.

This approach allows for the direct visualization and manipulation of molecular interactions, providing a rational basis for designing compounds with improved potency, selectivity, and potentially reduced off-target effects. The success of this strategy hinges on the availability of accurate structural data for the target protein vbspu.ac.indrugdesign.org.

Compound Names Mentioned:

this compound

Computational and Theoretical Studies of Cyclocholine

Molecular Dynamics (MD) Simulations7.2.1. Conformational Analysis and Flexibility Studies of Cyclocholine7.2.2. Simulating Cyclocholine-Macromolecule Interactions and Dynamics7.2.3. Investigating Solvent Effects on this compound Behavior

Compound List:

this compound

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are foundational for investigating the electronic structure and predicting the properties of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Electronic Structure Analysis and Reactivity Prediction

QM calculations are used to determine key electronic descriptors that govern a molecule's reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are critical for predicting a molecule's susceptibility to electrophilic or nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron transfer niscpr.res.inscirp.orgresearchgate.netossila.comthaiscience.info.

Mulliken Charge Distribution: Analysis of atomic charges, often calculated using Mulliken population analysis within DFT, reveals the distribution of electron density across the molecule. This can highlight nucleophilic (electron-rich) and electrophilic (electron-deficient) centers, guiding predictions about reaction sites scirp.orgthaiscience.info.

Molecular Electrostatic Potential (MEP): MEP maps visualize the distribution of electron density and indicate regions of positive and negative electrostatic potential, providing further insight into potential interaction sites and reactivity patterns thaiscience.infonih.govnih.gov.

These calculations typically yield numerical data for orbital energies, charge values, and electrostatic potential values, which are often presented in tables for comparative analysis. However, specific published QM calculations detailing the electronic structure and reactivity prediction for this compound were not found in the reviewed literature.

Prediction of Spectroscopic Properties

QM methods are extensively used to predict various spectroscopic properties, aiding in the interpretation of experimental data and the characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, help confirm molecular structure and identify functional groups nih.govnih.govarxiv.orgscielo.org.zalabmanager.com.

Infrared (IR) and Raman Spectroscopy: QM calculations can predict vibrational frequencies and their corresponding intensities. These calculated spectra can be scaled and compared to experimental IR and Raman spectra to assign specific vibrational modes to functional groups and molecular bonds nih.govnih.govarxiv.orgscielo.org.zalabmanager.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict electronic excitation energies and absorption wavelengths. These calculations help in understanding the electronic transitions responsible for UV-Vis absorption and can be correlated with experimental spectra nih.govarxiv.orgscielo.org.zalabmanager.com.

The output of these calculations typically includes predicted chemical shifts, vibrational frequencies, and absorption wavelengths, often compiled into tables for comparison with experimental results. However, specific spectroscopic property predictions for this compound were not identified in the available search results.

Reaction Pathway and Transition State Analysis in Synthesis

QM calculations are indispensable for dissecting reaction mechanisms, identifying key intermediates, and determining transition states, which are crucial for understanding and optimizing synthetic routes.

Reaction Mechanism Elucidation: By calculating the energies of reactants, products, intermediates, and transition states along a potential energy surface (PES), QM methods can map out the detailed steps of a chemical reaction sumitomo-chem.co.jprsc.orgscienceopen.comresearchgate.net.

Transition State Theory: This theory, often employed with QM calculations, focuses on the saddle point (transition state) of the PES, which represents the highest energy point along the reaction coordinate. The activation energy associated with these transition states dictates the reaction rate sumitomo-chem.co.jprsc.orgresearchgate.netnih.govarxiv.orgnumberanalytics.com.

Synthetic Route Design: Understanding reaction pathways and activation barriers can guide the development of new synthetic methodologies, optimize existing processes, and predict the feasibility of novel reactions rsc.org.

Data from such studies typically includes activation energies, bond lengths and angles at transition states, and energy profiles of reaction pathways. While these methodologies are widely applied in organic synthesis, specific studies detailing reaction pathways or transition states for the synthesis of this compound were not found.

Homology Modeling and Protein-Ligand Complex Refinement

In the realm of structural biology and drug discovery, computational modeling plays a vital role in predicting and refining the three-dimensional structures of proteins and their complexes with ligands.

Homology Modeling: This technique builds a protein model based on the known structure of a homologous protein (a template). It is particularly useful when experimental structural data is unavailable nih.govnih.govreading.ac.uk.

Protein-Ligand Complex Refinement: Once a protein model is established, computational methods like molecular docking predict how a ligand, such as this compound, might bind to the protein's active site. Refinement techniques, including molecular dynamics simulations or energy minimization, further optimize the predicted complex to achieve a more accurate representation of the binding interaction nih.govreading.ac.ukschrodinger.comsalilab.org. These methods aim to minimize the energy of the complex and improve the fit within the binding pocket.

Studies in this area typically report docking scores, binding affinities, and conformational analyses of protein-ligand complexes. However, specific reports detailing homology modeling or protein-ligand complex refinement involving this compound were not identified in the provided search results.

In Silico Prediction of Biological Pathways and Networks Affected by this compound

In silico approaches are increasingly used to predict how a compound might influence biological pathways and cellular networks, offering a systems-level understanding of its potential biological effects.

Pathway Enrichment Analysis: This method identifies biological pathways or networks that are statistically overrepresented in a list of genes or proteins associated with a particular condition or treatment. Tools like Cytoscape and databases such as Pathway Commons facilitate the visualization and analysis of these complex biological networks nih.govnih.govcytoscape.orgfrontiersin.orgpathwaycommons.org.

Network Analysis: By integrating various data sources, researchers can construct and analyze protein-protein interaction networks, signaling pathways, and metabolic networks to understand cellular responses and identify potential targets or mechanisms of action for compounds.

These analyses generate network diagrams, lists of enriched pathways, and interaction maps. While these in silico methodologies are well-established for exploring cellular mechanisms, specific studies predicting the biological pathways or networks affected by this compound were not found within the scope of the provided search results.

Compound List

this compound

Future Research Directions and Methodological Advances for Cyclocholine

Unexplored Molecular Targets and Signaling Pathways

While the primary interactions of Cyclocholine are partially understood, a vast landscape of potential molecular targets and signaling pathways remains to be explored. Future research will likely focus on moving beyond known targets to create a comprehensive map of the this compound interactome.

A significant area of investigation involves identifying novel protein binding partners. Elevated choline (B1196258) metabolite levels are a known hallmark of cancer, and understanding the full spectrum of protein interactions is crucial. researchgate.net Chemoproteomic approaches, which have been successfully used for other choline analogs, offer a powerful tool for this purpose. acs.orgnih.gov By designing and utilizing photocrosslinkable this compound probes, researchers can capture and identify interacting proteins within their native cellular environment. nih.govbiorxiv.org This technique has the potential to uncover previously unknown receptors, enzymes, or regulatory proteins that are modulated by this compound, revealing its influence on cellular physiology. researchgate.net

Furthermore, the influence of this compound on major signaling cascades warrants deeper investigation. The metabolism of choline is intricately linked with oncogenic signaling pathways such as the PI3K-AKT pathway. nih.gov Future studies should explore whether this compound or its metabolites act as signaling molecules that directly or indirectly modulate these critical pathways. Unraveling these connections could provide insights into its role in cell growth, proliferation, and differentiation. nih.govkegg.jp A systematic screening of metabolite-sensing macromolecules could advance the understanding of this compound's role in metabolite sensing and signaling. acs.org

Development of Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Traditional batch synthesis methods for choline derivatives can present challenges in terms of scalability, reproducibility, and efficiency. mdpi.comresearchgate.net The development of advanced synthetic methodologies is crucial for producing this compound and its analogs more effectively.

Flow Chemistry: This technique offers a promising alternative for the synthesis of this compound derivatives. mdpi.comresearchgate.net Flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com This methodology has been successfully applied to the two-step synthesis of L-α-Glycerylphosphorylcholine, a related choline compound, achieving high conversion yields. mdpi.comresearchgate.net Adopting a flow chemistry approach for this compound could facilitate safer, more efficient, and scalable production, which is essential for extensive biological screening and development. mdpi.com

Photocatalysis: As a quaternary ammonium (B1175870) salt, the diversification of this compound's structure can be advanced through modern synthetic techniques like photocatalysis. digitellinc.comwikipedia.org Photoredox catalysis enables the formation of new chemical bonds under mild conditions and has been reported for the diversification of various quaternary ammonium salts. digitellinc.com This method could be employed for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a library of analogs with diverse chemical properties. rsc.org Such a library would be invaluable for structure-activity relationship (SAR) studies.

Synthetic MethodologyPotential Advantages for this compound SynthesisRelevant Research Context
Flow Chemistry Improved reaction control, higher yields, enhanced safety, scalability.Successfully used for multi-step synthesis of L-α-Glycerylphosphorylcholine. mdpi.comresearchgate.net
Photocatalysis Mild reaction conditions, high functional group tolerance, access to novel chemical space.Enables diversification of quaternary ammonium salts for creating analog libraries. digitellinc.comresearchgate.net

Integration of Multi-Omics Data (e.g., proteomics, metabolomics) for Systems-Level Understanding

To achieve a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and transcriptomics—can reveal the complex network of cellular changes induced by the compound.

Proteomics: Quantitative proteomics can identify global changes in protein expression in response to this compound treatment. This can uncover alterations in specific pathways and cellular machinery that are affected by the compound. nih.gov For instance, chemoproteomic platforms using metabolic labeling with specialized choline analogs have successfully identified hundreds of choline metabolite-interacting proteins, revealing that these metabolites can act as modulators of protein function. researchgate.netacs.orgnih.govbiorxiv.org Applying a similar strategy to this compound could map its protein interaction network.

Metabolomics: As a choline analog, this compound directly engages with cellular metabolism. Metabolomics analysis can provide a detailed snapshot of the metabolic perturbations caused by this compound. This includes tracking the formation of its downstream metabolites and assessing its impact on related metabolic pathways, such as lipid and one-carbon metabolism. researchgate.net This approach has been used to characterize the metabolic labeling of choline lipids with various analogs. acs.orgnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By applying ML algorithms, QSAR models for this compound analogs can be developed with high predictive accuracy. nih.govmdpi.com

AI is also being integrated into the physical synthesis of molecules. Automated synthesis platforms, or "chemputers," can perform chemical reactions with high precision and throughput. youtube.comchemistryworld.com When combined with ML algorithms, these robotic systems can autonomously optimize reaction conditions to maximize yield and purity, a process that is often time-consuming for human chemists. youtube.comnih.gov

For this compound, an automated synthesis robot could be programmed to explore a wide range of reaction parameters for generating new analogs. youtube.comresearchgate.net The system could analyze the outcome of each reaction in real-time and use this data to inform the next set of experiments, intelligently navigating the chemical space to find optimal synthetic routes. nih.gov This has been successfully applied to the automated synthesis of other radiolabeled choline analogs for PET imaging. openmedscience.comresearchgate.netnih.govnih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive SAR Modeling Using ML algorithms to build models that predict the biological activity of compounds from their chemical structure. nih.govRapidly screen virtual libraries to identify and prioritize potent this compound analogs for synthesis. broadinstitute.org
Automated Synthesis Employing robotic platforms controlled by AI to perform and optimize chemical reactions autonomously. youtube.comnih.govAccelerate the synthesis of this compound derivatives and discover optimal reaction conditions with minimal human intervention. researchgate.net

Design of Next-Generation this compound Analogs as Research Tools

Beyond therapeutic applications, novel this compound analogs can be designed as sophisticated research tools to probe biological systems. The development of such molecular probes is essential for visualizing and quantifying the compound's behavior in cells and organisms. nih.govsnmjournals.org

One promising direction is the creation of this compound-based probes for molecular imaging. This could involve incorporating fluorophores for microscopic imaging or positron-emitting isotopes (e.g., ¹⁸F) for Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org Such probes would allow researchers to track the distribution, uptake, and metabolic fate of this compound in real-time. nih.gov

Another approach is the design of analogs with photoaffinity labels or "click chemistry" handles. acs.orgnih.gov These functionalities enable the covalent labeling and subsequent identification of binding partners, providing a direct method to map the molecular targets of this compound within the proteome. biorxiv.orgresearchgate.net The insights gained from these next-generation research tools will be instrumental in fully elucidating the biological functions of this compound and validating its targets. nih.govresearchgate.netnih.govmdpi.com

Methodological Gaps and Challenges in this compound Research

The scientific investigation of this compound, a unique cyclic derivative of choline, is hampered by significant methodological gaps and challenges stemming directly from its distinct chemical structure. As a quaternary ammonium compound featuring a highly strained three-membered aziridine (B145994) ring, it presents considerable difficulties in synthesis, analysis, and biological assessment. mdpi.comnih.gov These challenges have collectively limited the comprehensive evaluation of its pharmacological potential and elucidation of its mechanism of action, leaving a void in the understanding of this specific molecule compared to other more extensively studied choline analogs.

A primary hurdle lies in the chemical synthesis and handling of this compound. The aziridine ring is characterized by bond angles of approximately 60°, which results in substantial ring strain. nih.gov This inherent strain makes the molecule highly reactive and susceptible to ring-opening reactions, complicating its synthesis, purification, and storage. mdpi.comnih.gov Methodologies for creating the aziridinium (B1262131) ion—the quaternized, activated form of the aziridine ring—without causing premature cleavage of the ring are not trivial and require carefully controlled conditions. mdpi.com The development of robust and scalable synthetic routes that yield stable, pure this compound remains a significant methodological challenge that must be overcome to enable further research.

Furthermore, the analytical characterization and quantification of this compound pose distinct problems. As a quaternary ammonium compound (QAC), it carries a permanent positive charge, which impacts its behavior in analytical systems. nih.govnih.gov This can lead to difficulties in chromatographic separation, such as poor retention on standard reverse-phase columns and peak tailing, requiring specialized and often less common analytical techniques. The development of sensitive and specific bioanalytical methods for detecting and quantifying this compound in complex biological matrices like plasma, tissue, and cerebrospinal fluid is a critical methodological gap. Without reliable assays, conducting meaningful pharmacokinetic and pharmacodynamic studies is nearly impossible. processcleaningsolutions.comacs.org

Investigating the biological activity and mechanism of action of this compound is perhaps the most challenging area due to a lack of specialized research tools. Standard pharmacokinetic (PK) studies face the challenge of the compound's quaternary structure, which generally limits its ability to cross biological membranes, including the blood-brain barrier. nih.gov This makes it difficult to study its distribution and target engagement within the central nervous system, a key area of interest for choline analogs. nih.gov Elucidating its specific molecular targets is hindered by the absence of tailored pharmacological tools such as radiolabeled this compound for binding assays or specific antibodies for localization studies. Advanced methods, including structure-based drug design and the development of novel biochemical assays, are needed to identify its protein targets and understand how it exerts its effects at a molecular level. nih.govacs.org

The following table summarizes the key methodological gaps impeding research on this compound:

Area of ResearchSpecific Methodological ChallengeImplication for this compound Studies
Synthesis and CharacterizationInstability and high reactivity due to the strained aziridine ring. mdpi.comnih.govDifficulty in producing pure, stable compound for experimental use; requires specialized synthetic and handling protocols.
Analytical MethodsPermanent positive charge of the quaternary ammonium group complicates chromatographic separation and mass spectrometry. nih.govacs.orgLack of sensitive and reliable assays for quantification in biological samples, hindering PK/PD and toxicology studies.
PharmacokineticsPoor membrane permeability typical of QACs, making absorption and distribution difficult to predict and measure. nih.govUncertainty about bioavailability and ability to reach biological targets, especially in the central nervous system.
Mechanism of Action StudiesAbsence of specific molecular probes (e.g., radiolabeled ligands, antibodies) to identify and validate biological targets. nih.govacs.orgThe fundamental mechanism of action remains unknown, preventing rational drug development and application.

Q & A

Q. How to handle outliers in this compound’s in vivo toxicity data without compromising rigor?

  • Answer : Apply Grubbs’ test (α = 0.05) to identify statistical outliers. If outliers persist, conduct sensitivity analyses by excluding/including them and report both outcomes. Justify exclusions with mechanistic insights (e.g., animal health anomalies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.